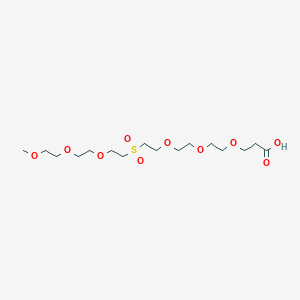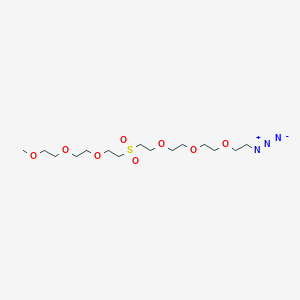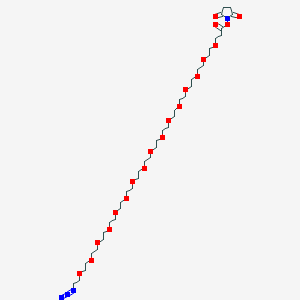
Azido-PEG8-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azido-PEG8-hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. This compound is widely used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, while the hydrazide group can react with aldehydes to form hydrazone bonds .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG8-hydrazide can be synthesized through a multi-step process involving the functionalization of PEG with azide and hydrazide groups. The general synthetic route involves the following steps:
PEG Functionalization: Polyethylene glycol is first functionalized with an azide group. This can be achieved by reacting PEG with sodium azide in the presence of a suitable solvent.
Hydrazide Introduction: The azido-functionalized PEG is then reacted with hydrazine to introduce the hydrazide group.
The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.
化学反应分析
Types of Reactions
Azido-PEG8-hydrazide undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) without the need for a copper catalyst.
Hydrazone Formation: The hydrazide group can react with aldehydes to form hydrazone bonds, which are useful in bioconjugation and drug delivery applications
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed under physiological conditions, making it suitable for biological applications.
Hydrazone Formation: This reaction is usually carried out in aqueous or organic solvents at neutral to slightly acidic pH.
Major Products Formed
Triazoles: Formed from CuAAC and SPAAC reactions.
Hydrazones: Formed from the reaction of the hydrazide group with aldehydes.
科学研究应用
Azido-PEG8-hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or carriers.
Medicine: Utilized in the development of drug delivery systems, particularly in the creation of PROTACs for targeted protein degradation.
Industry: Applied in the production of functionalized materials and nanomaterials for various industrial applications
作用机制
The mechanism of action of Azido-PEG8-hydrazide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, while the hydrazide group forms hydrazone bonds with aldehydes. These reactions are highly specific and efficient, allowing for the precise modification of molecules and surfaces. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein via the ubiquitin-proteasome system .
相似化合物的比较
Azido-PEG8-hydrazide can be compared with other PEG-based linkers that contain different functional groups. Some similar compounds include:
Azido-PEG8-acid: Contains an azide group and a carboxylic acid group.
Azido-PEG8-amine: Contains an azide group and an amine group.
Azido-PEG8-maleimide: Contains an azide group and a maleimide group.
The uniqueness of this compound lies in its combination of azide and hydrazide groups, which allows for versatile applications in both click chemistry and bioconjugation. This dual functionality makes it particularly useful in the synthesis of PROTACs and other complex molecules.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h1-18,20H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHZSHNFUKYUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














